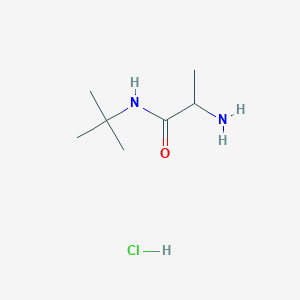

2-amino-N-tert-butylpropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-tert-butylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPSZNTJXDBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Data of 2-amino-N-tert-butylpropanamide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 2-amino-N-tert-butylpropanamide hydrochloride (CAS: 1214031-03-4), a compound of interest in pharmaceutical development and medicinal chemistry. Due to a notable absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Methodologies for spectral acquisition are detailed, and the causal relationships between molecular structure and spectral features are thoroughly explained to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

This compound is a chiral amino acid amide derivative. Its structure comprises a central propanamide backbone with a primary amine at the α-position (C2), which exists as a hydrochloride salt, and a bulky tert-butyl group attached to the amide nitrogen. The presence of these distinct functional groups—a primary amine salt, a secondary amide, a chiral center, and a tert-butyl group—gives rise to a unique and predictable set of spectral data. Understanding these spectral signatures is paramount for confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical and biological matrices.

Molecular Formula: C₇H₁₇ClN₂O Molecular Weight: 180.68 g/mol

The structural features are visualized in the diagram below, which will serve as the basis for all subsequent spectral predictions.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display signals corresponding to each unique proton environment. The hydrochloride form will influence the chemical shifts of protons near the primary amine.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.0 - 4.2 | Quartet (q) | 1H | CH (C2) | Located at a chiral center, adjacent to a methyl group (3H) and an electron-withdrawing NH₃⁺ group, resulting in a downfield shift and splitting into a quartet. |

| ~1.6 - 1.7 | Doublet (d) | 3H | CH₃ (C1) | Coupled to the single proton on C2, leading to a doublet. |

| 1.3 - 1.4 | Singlet (s) | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show no coupling to other protons, resulting in a strong singlet.[1] |

| Exchangeable | Broad Singlet | 1H | NH -tert-butyl | Amide protons are often broad and may exchange with the solvent.[2] |

| Exchangeable | Broad Singlet | 3H | NH ₃⁺ | Protons on the ammonium group are acidic and exchange rapidly with D₂O, often appearing as a broad singlet or disappearing entirely. Their presence in a non-deuterated solvent would be further downfield due to the positive charge.[3] |

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is preferred for observing the C-H framework without interference from exchangeable N-H protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 - 175 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield.[4] |

| ~50 - 55 | C (CH₃)₃ (Quaternary) | The quaternary carbon of the tert-butyl group is shielded by the methyl groups. |

| ~48 - 52 | C H-NH₃⁺ (C2) | The α-carbon is attached to two nitrogen atoms (amine and amide), leading to a downfield shift.[3] |

| ~28 - 30 | C(C H₃)₃ (tert-butyl) | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[1][5] |

| ~15 - 20 | C H₃ (C1) | The methyl group at C1 is in the upfield aliphatic region.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

|---|---|---|---|---|

| 3200 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Amine Salt) | The stretching of N-H bonds in the ammonium salt results in a very broad and strong absorption in this region. |

| ~3300 | Medium | N-H Stretch | Secondary Amide | The N-H stretch of a secondary amide is typically a single sharp peak in dilute solution, but may be broadened by hydrogen bonding in a solid sample.[6] |

| ~2960 | Strong | C-H Stretch | Aliphatic | C-H stretching from the methyl and tert-butyl groups. |

| ~1680 - 1650 | Strong | C=O Stretch (Amide I) | Secondary Amide | This is a characteristic strong absorption for the carbonyl group in a secondary amide.[7] |

| ~1560 - 1510 | Medium-Strong | N-H Bend (Amide II) | Secondary Amide | The in-plane bending of the N-H bond coupled with C-N stretching is a hallmark of secondary amides.[6][7] |

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Expected ESI-MS Data:

-

Molecular Ion: In positive ion mode, the spectrum is expected to show a prominent peak for the free base at m/z 145.13 ([M+H]⁺), where M is the free base (C₇H₁₆N₂O).

Predicted Fragmentation Pattern (MS/MS of m/z 145.13): The fragmentation of the protonated molecule will likely proceed through characteristic pathways for amino amides.

-

α-Cleavage adjacent to the amine: This is a common fragmentation pathway for amines.[8] Cleavage of the C1-C2 bond would lead to the loss of a methyl radical.

-

Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to characteristic b and y ions.

-

Loss of Ammonia: The protonated amine may lose ammonia (NH₃).

Caption: Predicted major fragmentation pathways for protonated 2-amino-N-tert-butylpropanamide.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) on the m/z 145.13 peak to obtain the fragmentation pattern.

-

Conclusion

References

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]

-

Choi, J., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385-91. [Link]

-

ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?[Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

-

Li, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 83(8), 2884-2888. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

-

ResearchGate. (2025). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]

-

Hangzhou Haorui Chemical Co., Ltd. 2-Amino-N-(tert-butyl)propanamide hydrochloride. [Link]

-

Pharmaffiliates. 83730-58-9| Chemical Name : 2-Amino-N-tert-butyl-DL-propanamide. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-amino-N-tert-butylpropanamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Atomic-Level Scrutiny

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a fundamental determinant of a compound's physical and chemical properties. For a molecule like 2-amino-N-tert-butylpropanamide hydrochloride, a derivative of the amino acid alanine, understanding its crystal structure provides critical insights into its stability, solubility, and potential intermolecular interactions—all pivotal parameters in drug design and formulation.[1][2]

This guide provides a comprehensive, technically-grounded walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, the gold standard for atomic-level structural determination.[2] We will move beyond a simple recitation of steps to explore the causality behind each experimental choice, providing a robust framework for the analysis of small organic hydrochloride salts.

Foundational Principles of Single-Crystal X-ray Diffraction

The core principle of X-ray crystallography lies in the interaction between X-rays and the electrons of atoms arranged in a highly ordered, repeating crystal lattice.[3][4] When a beam of monochromatic X-rays, with wavelengths on the order of interatomic distances (typically 0.6 to 2.5 Å), strikes a crystal, the waves are scattered by the electrons.[3] Because the atoms in the crystal are arranged in a periodic pattern, these scattered waves interfere with each other constructively in specific directions, a phenomenon known as diffraction.[3][5]

The resulting diffraction pattern, a unique collection of spots or "reflections," contains detailed information about the crystal's internal structure.[5][6] By measuring the angles and intensities of these thousands of reflections, we can computationally reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of each atom.[7]

The End-to-End Experimental & Computational Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and the quality of the final structure is inextricably linked to the success of the preceding steps.

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Phase 1: Obtaining Diffraction-Quality Crystals

This is often the most challenging and empirical step in the entire process.[7] The goal is to grow single crystals that are sufficiently large (>0.1 mm), well-ordered, and free of defects.[7] For organic hydrochloride salts like our target compound, which are typically soluble in polar solvents, several methods are effective.

Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol). The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. A slight excess of solid should be present.

-

Filtration: Gently warm the solution to dissolve all the solid, then filter it through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or undissolved microparticles that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) and allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solvent volume gradually increases the solute concentration, leading to supersaturation and, ideally, the growth of well-formed crystals.[8]

Causality: Slow evaporation is preferred over rapid methods because it allows molecules ample time to arrange themselves into a highly ordered, stable crystal lattice, minimizing defects and maximizing crystal size.[9]

Phase 2: Data Collection

Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection.[6]

Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: Using a microscope, select a crystal with sharp edges and uniform morphology. The crystal is carefully picked up on the tip of a cryo-loop and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms and reduce radiation damage.

-

Instrument Setup: The crystal is centered in the X-ray beam. Modern diffractometers, such as those from Rigaku or Bruker, use a high-intensity X-ray source and a sensitive area detector (like a CCD or pixel detector).[3][10]

-

Data Strategy: A data collection strategy is determined. This involves defining the total rotation range (e.g., 180-360°) and the exposure time per image (frame).[11] The crystal is oscillated or rotated through a series of small angles while being exposed to the X-ray beam, and a diffraction image is recorded for each increment.[7] This process is repeated until a complete, redundant dataset is collected, containing tens of thousands of reflections.[7]

Phase 3: Data Processing and Structure Solution

The raw diffraction images are processed to extract meaningful data.

-

Indexing and Integration: The first step is indexing, where the software identifies the unit cell dimensions and the crystal's space group symmetry from the positions of the diffraction spots.[7][12] Following indexing, the intensity of each reflection (hkl) is measured (integrated) from the images.[12][13]

-

Scaling and Merging: The intensities from all images are scaled to a common reference to correct for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to produce a single, unique set of reflection data.[12]

-

Structure Solution: The "phase problem" is the central challenge in crystallography: the detectors measure intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules, this is typically solved using direct methods. Software like SHELXS uses statistical relationships between the intensities to derive initial phase estimates, generating a preliminary electron density map.[14] From this map, an initial atomic model can be built.

Phase 4: Structure Refinement and Validation

The initial model is an approximation that must be refined against the experimental data.

Protocol: Least-Squares Refinement using SHELXL

-

Refinement Cycles: The process of refinement is an iterative one. A structure factor is calculated from the atomic model and compared to the observed structure factor from the data. The positions of the atoms, along with their displacement parameters (which model thermal vibration), are adjusted using a least-squares algorithm to minimize the difference between the calculated and observed data.[14] This is performed using robust software like SHELXL.[15][16]

-

Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals locations where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms or disordered solvent molecules), while negative troughs suggest atoms that are misplaced or incorrectly assigned.

-

Model Completion: Hydrogen atoms are typically added to the model at calculated positions and refined using a "riding model."[14] Any disorder or twinning is also modeled at this stage. Refinement continues until the model converges, meaning further adjustments do not significantly improve the fit to the data.

-

Validation: The final step before publication is rigorous validation. The completed structural model is formatted into a Crystallographic Information File (CIF).[15][17] This file must be checked using the International Union of Crystallography's (IUCr) checkCIF service.[18][19] This online tool runs hundreds of checks for geometric, crystallographic, and syntactic consistency, generating a report of ALERTS that must be addressed or explained.[17][20][21]

Interpretation of Results: A Representative Data Set

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C7 H17 N2 O+ · Cl- | Defines the asymmetric unit's composition. |

| Formula Weight | 180.68 | Molar mass of the formula unit. |

| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |

| Space Group | P2₁/c | Describes the specific symmetry operations within the unit cell. |

| a (Å) | 9.089 | Length of the 'a' axis of the unit cell. |

| b (Å) | 16.769 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.700 | Length of the 'c' axis of the unit cell. |

| β (°) | 99.31 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 2363.4 | Volume of a single unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| R1 [I > 2σ(I)] | 0.045 | A primary indicator of the model's quality; lower is better (<5% is good). |

| wR2 (all data) | 0.125 | A weighted residual factor based on all data; lower is better. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model and correct weighting scheme. |

This data is illustrative and based on typical values for similar structures.

The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. For an ionic salt, particular attention is paid to the hydrogen bonding network. In amino acid amide hydrochlorides, the chloride ion (Cl⁻) typically acts as a key hydrogen bond acceptor, interacting with the protonated amine group (-NH₃⁺) and the amide N-H groups.[22] These interactions are critical in defining the crystal packing and influencing the material's bulk properties.[22][23]

Conclusion

The structural analysis of this compound via single-crystal X-ray diffraction is a rigorous, multi-step process that yields an unambiguous determination of its three-dimensional atomic arrangement.[10] Each phase, from crystallization to final validation, is governed by established principles and protocols designed to ensure the accuracy, reliability, and reproducibility of the final model. The resulting structural information is invaluable for drug development professionals and researchers, providing the foundational knowledge required to understand and manipulate the compound's physicochemical properties.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]

-

The Science Notes. (2023). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. Available from: [Link]

-

Biophysics Class Notes. X-ray crystallography: principles and structure determination. Available from: [Link]

-

NPTEL-NOC IITM. (2021). X-ray Crystallography: Data collection and processing [Video]. YouTube. Available from: [Link]

-

AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Available from: [Link]

-

In, Y., et al. (2001). Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. Acta Crystallographica Section B: Structural Science, 57(Pt 1), 72-81. Available from: [Link]

-

Quora. (2018). What is the principle of X-ray crystallography? Available from: [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

-

Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. Available from: [Link]

-

MIT OpenCourseWare. The SHELX package. Available from: [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-8. Available from: [Link]

-

Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(2), 169-175. Available from: [Link]

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available from: [Link]

-

Spek, A. L. PLATON/CHECKCIF. Available from: [Link]

-

Kabsch, W. (2010). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132. Available from: [Link]

-

Unknown. X-ray data collection. Available from: [Link]

-

International Union of Crystallography. (n.d.). checkCIF. Available from: [Link]

-

Slater, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1757. Available from: [Link]

-

American Chemical Society. (n.d.). Submitting X-ray Crystallographic Data. ACS Publications. Available from: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

-

CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

-

Di, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5825-5838. Available from: [Link]

-

In, Y., et al. (2005). Structural Studies on C-Amidated Amino Acids and Peptides: Function of Amide Group in Molecular Association in Crystal Structures of Val–Gly–NH2, Ser–Phe–NH2, Gly–Tyr–NH2 and Pro–Tyr–NH2 Hydrochloride Salts. Journal of Peptide Science, 11(8), 487-495. Available from: [Link]

-

International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. Available from: [Link]

-

McMahon, B., Strickland, P. R., & Helliwell, J. R. (n.d.). Improved Reporting of Crystal Structures: the Impact of Publishing Policy on Data Quality. CODATA. Available from: [Link]

- Google Patents. (2010). US20100204470A1 - Method for salt preparation.

-

European Patent Office. (2012). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Available from: [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Available from: [Link]

-

Coles, S. (2021). Championing data standards in chemical crystallography with CIF. RSC Blogs. Available from: [Link]

-

Medify. (n.d.). Amines, amides, amino acids and proteins (Topic 18B). Available from: [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 323-330. Available from: [Link]

-

Ramakers, S., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 3, 706443. Available from: [Link]

-

International Union of Crystallography. (n.d.). submission instructions (Data Reports). IUCrData. Available from: [Link]

-

LibreTexts Chemistry. (2023). 21.7 Chemistry of Amides. Available from: [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. quora.com [quora.com]

- 5. fiveable.me [fiveable.me]

- 6. azom.com [azom.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rigaku.com [rigaku.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. m.youtube.com [m.youtube.com]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. CheckCIF [checkcif.iucr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Thermal stability of 2-amino-N-tert-butylpropanamide hydrochloride

An In-Depth Technical Guide to the Thermal Stability of 2-amino-N-tert-butylpropanamide hydrochloride

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring safety, efficacy, and stability. This guide addresses the thermal stability of this compound, a molecule of interest as a potential synthetic precursor or building block in medicinal chemistry.[1][2] A comprehensive search of scientific literature reveals a notable absence of specific experimental data for this compound.[2] Therefore, this document serves as a foundational and predictive guide. By integrating first principles of organic chemistry, comparative data from structurally related molecules, and standardized, field-proven analytical protocols, we provide a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the thermal stability of this and similar amino amide hydrochlorides.

Molecular Profile and Theoretical Stability Considerations

This compound is characterized by three key structural features that dictate its stability: a primary amine, a secondary amide linkage, and a hydrochloride salt.

-

Chemical Structure: this compound

-

Molecular Formula: C₇H₁₇ClN₂O[2]

-

Molecular Weight: 180.67 g/mol [3]

The primary amine and the amide nitrogen are potential sites for protonation, with the hydrochloride salt form enhancing aqueous solubility compared to its free base—a critical parameter for formulation development.[1] The amide bond represents the most probable locus of thermal and chemical instability. While relatively stable under neutral conditions, amides are susceptible to hydrolysis under both acidic and basic conditions, a process that can be accelerated by elevated temperatures.[1][4] The bulky tert-butyl group may offer some steric hindrance to the amide carbonyl, potentially slowing the rate of hydrolysis compared to less hindered amides.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to build a complete profile of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Forced Degradation Studies coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

dot

Caption: General workflow for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the frontline tool for identifying the temperature at which a material begins to decompose. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a hydrochloride salt, an initial mass loss at lower temperatures (~100-150°C) may be observed, which could correspond to the loss of bound water or solvent. The critical data point is the onset temperature of significant, rapid mass loss, which indicates the beginning of thermal decomposition.

Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered, dry compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), often calculated by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides critical information on melting point (Tm), heat of fusion (ΔHf), and other thermal events like solid-solid transitions or exothermic decomposition.[6] A sharp, single melting endotherm is indicative of a pure crystalline solid.[1] A broad melting range or the presence of multiple thermal events could suggest impurities or polymorphism. An exotherm immediately following the melt can indicate decomposition of the molten material.

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry compound into a hermetically sealed aluminum pan. The seal prevents mass loss from volatilization before decomposition.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature beyond the melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the peak melting temperature (Tm) and integrate the peak area to calculate the heat of fusion (ΔHf). Observe for any exothermic events that may indicate decomposition.

Table 1: Representative Thermal Analysis Data (Hypothetical)

| Parameter | Technique | Expected Result | Significance |

|---|---|---|---|

| Onset of Decomposition (Td) | TGA | > 200°C | Indicates the upper-temperature limit of solid-state stability. |

| Melting Point (Tm) | DSC | 180 - 195°C | A critical physical property and indicator of purity. |

| Heat of Fusion (ΔHf) | DSC | 25 - 40 kJ/mol | Relates to the energy required to break the crystal lattice. |

| Post-Melting Event | DSC | Exotherm | Suggests decomposition occurs in the molten state. |

Forced Degradation and Stability-Indicating Method Development

Trustworthiness: The ultimate goal of stability testing in a pharmaceutical context is to develop a validated analytical method that can reliably separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products.[7] This is achieved through forced degradation (or stress testing), where the compound is subjected to conditions more severe than those it would encounter during storage.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9]

dot

Caption: Proposed primary degradation pathway via amide hydrolysis.

This reaction would yield 2-aminopropanoic acid (alanine) and tert-butylamine. The stability-indicating HPLC method must be able to resolve the parent compound from these two potential degradants. Further investigation using HPLC coupled with Mass Spectrometry (HPLC-MS) would be required to confirm the identity of any observed degradation products.

Conclusion and Recommendations

-

Initial Assessment: TGA and DSC should be employed to determine the fundamental thermal properties, including the decomposition temperature and melting point. This data is crucial for defining handling and storage limits.

-

Forced Degradation: Stress testing under ICH conditions is essential to understand the compound's intrinsic stability and to identify potential degradation products. The amide bond is the most likely point of failure, particularly via hydrolysis.

-

Method Development: A validated, stability-indicating HPLC method is the cornerstone of a comprehensive stability program, ensuring that any degradation can be accurately monitored over time.

-

Storage and Handling: Based on the general properties of amino acid hydrochlorides, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to minimize potential degradation. [10] This guide provides the theoretical foundation and practical, actionable protocols for any researcher tasked with characterizing the thermal stability of this compound. By following this structured approach, a comprehensive and reliable stability profile can be established, supporting its potential use in further research and development.

References

- Benchchem. Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride.

- Vulcanchem. 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride.

- Benchchem. Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide.

- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.

- Benchchem. Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.

- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022-08-18).

- Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Echemi. 2-Amino-N-(tert-butyl)propanamide hydrochloride.

- Echemi. 2-Amino-N-(tert-butyl)propanamide hydrochloride Safety Data Sheets.

- Benchchem. Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride.

- Preprints.org. Forced Degradation in Pharmaceuticals – A Regulatory Update.

- ResearchGate. Differential scanning calorimetry (DSC) thermograms for PTF and....

- Wikipedia. Differential scanning calorimetry.

- Research and Reviews: Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry.

- ResearchGate. Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM....

- MDPI. Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Multi-Faceted Strategy for Predicting the Mechanism of Action of 2-amino-N-tert-butylpropanamide hydrochloride

Abstract

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, bridging the gap between molecular interaction and therapeutic effect. This guide presents a comprehensive, integrated strategy for the MoA prediction of 2-amino-N-tert-butylpropanamide hydrochloride, an alaninamide derivative. As specific biological data for this compound is limited[1][2], this document serves as a predictive roadmap, leveraging established methodologies in computational chemistry, in-vitro biophysics, and cellular biology. Our approach is designed to be a self-validating cascade, where each stage generates hypotheses that are rigorously tested in the next. We will follow a logical progression from broad, structure-based computational predictions to precise, experimental validation of target engagement and cellular function, providing researchers with a robust framework for MoA deconvolution.

Introduction: The Investigative Challenge

This compound is a small molecule derivative of the amino acid alanine.[3] Its structure, featuring a chiral center, an amide bond, and a bulky tert-butyl group, provides a unique scaffold for potential biological activity. While closely related alaninamide derivatives have been investigated for anticonvulsant and antinociceptive properties, potentially through the modulation of ion channels[4][5], the specific MoA of this hydrochloride salt remains uncharacterized.

This guide provides a detailed, first-principles approach to predict and validate its MoA. We will treat the compound as a novel entity and apply a suite of modern techniques to systematically uncover its biological targets and resulting phenotypic effects. This process is divided into three core phases:

-

Phase 1: In-Silico Hypothesis Generation: Utilizing the chemical structure to predict potential biological targets.

-

Phase 2: In-Vitro Target Validation: Confirming direct molecular interactions with high-priority predicted targets.

-

Phase 3: Cellular Function & Phenotypic Confirmation: Assessing target engagement in a cellular environment and its effect on downstream pathways and observable cell behaviors.

Phase 1: In-Silico Target Prediction & Physicochemical Profiling

Expertise & Causality: The journey of MoA prediction begins not in the wet lab, but with the molecule's structure. The principle of "structural similarity" posits that molecules with similar structures often interact with similar biological targets.[6] By leveraging vast databases of known chemical-protein interactions, we can generate a ranked list of probable targets, saving immense time and resources.[7][8] This phase focuses on building a robust, data-driven hypothesis before committing to expensive experimental work.

Workflow: Computational Target Fishing

Our in-silico workflow integrates several computational methods to create a consensus prediction, enhancing confidence in the resulting target list.[9][10]

Caption: In-silico workflow for generating a prioritized list of potential biological targets.

Protocol: Multi-Method Target Prediction

-

Structure Input: Obtain the canonical SMILES or 3D structure of 2-amino-N-tert-butylpropanamide.

-

Ligand Similarity Search:

-

Tool: ChEMBL, PubChem, or other chemical databases.[11]

-

Action: Perform a 2D similarity search (e.g., Tanimoto coefficient > 0.85) against databases of molecules with known bioactivity.

-

Causality: This identifies compounds with similar scaffolds that have already been experimentally profiled, providing a direct link to potential targets.[6]

-

-

Machine Learning-Based Prediction:

-

Tool: SwissTargetPrediction or similar web servers.

-

Action: Submit the compound's structure to the server. These tools use machine learning models trained on vast datasets to predict the probability of interaction with a wide range of human proteins.[12][13]

-

Causality: This approach moves beyond simple similarity, capturing complex structure-activity relationships to uncover less obvious target associations.[14]

-

-

Data Consolidation and Prioritization:

-

Action: Aggregate the target lists from all methods. Rank targets based on consensus (appearing in multiple predictions) and high confidence scores.

-

Causality: A consensus approach provides a self-validating system; targets identified by multiple, orthogonal methods have a higher probability of being true positives.

-

Predicted Data & Hypothesis

Based on the known activity of related alaninamide derivatives[4], this in-silico screen is predicted to highlight several protein families.

Table 1: Predicted Biological Targets for this compound

| Predicted Target Class | Specific Example(s) | Prediction Method(s) | Confidence Score | Rationale / Notes |

|---|---|---|---|---|

| Voltage-Gated Ion Channels | SCN1A, SCN2A (Sodium Channels) | Similarity, Machine Learning | High | Structurally similar alaninamides show anticonvulsant activity, a phenotype strongly linked to sodium channel modulation.[4] |

| GPCRs (Class A) | Opioid or Cannabinoid Receptors | Machine Learning | Medium | Amide-containing small molecules often show affinity for GPCRs. Antinociceptive effects of analogs suggest this possibility. |

| Metabolic Enzymes | Amidases, Hydrolases | Pharmacophore | Low | The amide bond is a potential substrate site for metabolic enzymes. This is more likely a liability than a primary MoA. |

Primary Hypothesis: Based on the convergence of computational predictions and existing literature on analogous compounds, voltage-gated sodium channels are the highest-priority putative targets for this compound.

Phase 2: In-Vitro Validation of Direct Target Binding

Expertise & Causality: A computational prediction is merely a hypothesis. The critical next step is to demonstrate a direct, physical interaction between the compound and the predicted protein target. For this, Surface Plasmon Resonance (SPR) is the gold standard.[15] It provides real-time, label-free data on binding kinetics (how fast the interaction occurs) and affinity (how strong it is), offering unequivocal proof of a direct interaction.[16][17][18]

Workflow: From Hypothesis to Kinetic Data

Caption: Experimental workflow for validating target binding using Surface Plasmon Resonance (SPR).

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantify the binding affinity and kinetics of this compound to a purified voltage-gated sodium channel protein.

-

Ligand Immobilization:

-

A suitable SPR sensor chip (e.g., CM5) is activated.

-

The purified target protein (e.g., the pore-forming alpha subunit of a sodium channel) is covalently immobilized onto the chip surface via amine coupling.[15]

-

Trustworthiness: A reference flow cell is prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection:

-

A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration is injected sequentially over both the target and reference flow cells for a defined association time, followed by an injection of running buffer alone for a defined dissociation time.[19]

-

-

Data Acquisition:

-

The change in refractive index at the sensor surface, measured in Response Units (RU), is recorded in real-time to generate a sensorgram.[18]

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Expected Data & Interpretation

The results from the SPR experiment will either confirm or refute the primary hypothesis.

Table 2: Hypothetical SPR Kinetic Data

| Parameter | Description | Expected Value | Interpretation |

|---|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association Rate | 10⁴ - 10⁵ | Indicates a moderately fast binding event. |

| kₑ (s⁻¹) | Dissociation Rate | 10⁻² - 10⁻³ | Suggests the compound remains bound for a reasonable duration. |

| Kₑ (nM) | Binding Affinity | 100 - 1000 nM | A Kₑ in the nanomolar to low micromolar range would confirm a specific, high-affinity interaction worthy of further investigation. |

A successful result—demonstrating a Kₑ in the sub-micromolar range—provides strong evidence of direct target binding and justifies progression to cellular assays.

Phase 3: Cellular Target Engagement and Phenotypic Screening

Expertise & Causality: Demonstrating binding to a purified protein is essential, but it doesn't prove the drug can reach and engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiologically relevant environment.[20][21] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22] Following confirmation of target engagement, we use phenotypic screening to link this molecular event to a functional cellular outcome.[23][24]

Workflow: Linking Target Engagement to Cellular Function

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 33208-99-0: L-Alaninamide hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Roles of Cheminformatics in High-throughput Screening for Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 7. longdom.org [longdom.org]

- 8. excelra.com [excelra.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. Directory of in silico Drug Design tools [click2drug.org]

- 12. researchgate.net [researchgate.net]

- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. paper.ijcsns.org [paper.ijcsns.org]

- 15. portlandpress.com [portlandpress.com]

- 16. drughunter.com [drughunter.com]

- 17. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. youtube.com [youtube.com]

- 20. CETSA [cetsa.org]

- 21. news-medical.net [news-medical.net]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 24. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

An In-Depth Technical Guide to the Potential Biological Targets of 2-amino-N-tert-butylpropanamide hydrochloride

A Foundational Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data and established protocols specifically for 2-amino-N-tert-butylpropanamide hydrochloride.[1] This document, therefore, serves as a foundational and exploratory guide. The potential biological targets and mechanisms discussed herein are based on structural analogy to known bioactive molecules and predictive methodologies. The provided experimental protocols are based on standard laboratory practices for similar compounds and are intended to be a starting point for researchers, requiring optimization based on specific experimental goals.

Introduction

This compound is a small organic molecule featuring a primary amine, an amide linkage, and a tert-butyl group.[2] As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form.[2] The arrangement of its functional groups—an amino acid amide scaffold—suggests its potential as a building block in medicinal chemistry and as a candidate for interacting with various biological macromolecules.[2] This guide provides a comprehensive analysis of the potential biological targets of this compound, drawing upon its structural features and the known pharmacology of related molecules. We will explore hypothetical mechanisms of action and provide detailed experimental workflows for the validation of these postulations.

Physicochemical and Analytical Data

Prior to any biological evaluation, a thorough characterization of this compound is essential to confirm its identity, purity, and stability.

| Parameter | Method | Expected Outcome/Data |

| Identity | ||

| Chemical Structure | - | This compound |

| Molecular Formula | - | C₇H₁₇ClN₂O |

| Molecular Weight | - | 180.68 g/mol [1] |

| Purity | ||

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra consistent with the proposed structure, absence of significant impurity peaks. |

| Mass Spectrometry | ESI-MS or similar | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 145.13.[1] |

| Purity Assay | HPLC-UV/MS | A major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound.[1] |

| Solubility | ||

| Aqueous Solubility | Visual assessment and/or UV-Vis spectroscopy | Determination of solubility in water and relevant biological buffers (e.g., PBS, DMSO).[1] |

| Stability | ||

| Solid-State Stability | HPLC, Karl Fischer Titration | Assessment of degradation and water content over time under defined storage conditions.[1] |

| Solution Stability | HPLC | Assessment of degradation in various solvents and buffers over time at different temperatures.[1] |

Potential Biological Targets: A Predictive Analysis

The structural backbone of this compound, an amino acid amide, is a common motif in a wide range of biologically active compounds.[3][4] This suggests that it could potentially interact with enzymes or receptors that recognize such structures.[2] The presence of a bulky, lipophilic tert-butyl group can also influence its binding affinity, selectivity, and metabolic stability.[5][6]

Proteases: Dipeptide-Like Inhibitors

The structure of this compound resembles a dipeptide, which makes proteases a primary hypothetical target class. Many protease inhibitors are peptide-based or peptidomimetics.[7]

Rationale: The amide bond can mimic the scissile peptide bond of a natural substrate, allowing the molecule to fit into the active site of a protease. The tert-butyl group could potentially occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity.[8] For instance, the N-tert-butylcarboxamide moiety is known to occupy a subsite of HIV-1 protease in the drug nelfinavir.[5]

Potential Targets:

-

Viral Proteases: Such as SARS-CoV-2 3C-like protease (3CLpro) or HIV protease. Dipeptide-like molecules have been identified as inhibitors of these enzymes.[9][10][11]

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins and peptides. Alpha-keto amides, which are structurally related, are known inhibitors of aminopeptidases.[12]

Proposed Mechanism of Action: Competitive inhibition, where the compound binds to the active site of the enzyme, preventing the binding of the natural substrate.

G Protein-Coupled Receptors (GPCRs): Aminergic Receptor Ligands

The primary amine in this compound is a key feature of many neurotransmitters and other ligands for aminergic GPCRs.[13]

Rationale: The molecule's amino group can form ionic interactions with acidic residues in the ligand-binding pocket of these receptors. Its overall size and shape are comparable to some known aminergic ligands.

Potential Targets:

-

Trace Amine-Associated Receptors (TAARs): These receptors are activated by biogenic amines derived from amino acids.[14]

-

Excitatory Amino Acid Receptors (EAARs): While typically activated by acidic amino acids, some amino acid amides have been shown to act as antagonists at these receptors.[15]

Proposed Mechanism of Action: The compound could act as either an agonist, activating the receptor, or an antagonist, blocking the binding of the endogenous ligand.

Enzymes Involved in Amino Acid Metabolism

Given its amino acid-like structure, the compound could potentially interfere with enzymes involved in the synthesis or degradation of amino acids.

Rationale: Many herbicides function by inhibiting enzymes in the amino acid synthesis pathways of plants.[16][17] While the direct translation to mammalian systems is not guaranteed, it highlights the potential for amino acid mimics to act as enzyme inhibitors.

Potential Targets:

-

Acetolactate Synthase (ALS): An enzyme involved in the biosynthesis of branched-chain amino acids.[17]

-

Glutamate Synthetase (GS): Involved in ammonia assimilation.[16]

Proposed Mechanism of Action: Enzyme inhibition, leading to a disruption of metabolic pathways.

Experimental Validation Strategies

A multi-pronged approach combining in silico, in vitro, and cell-based assays is necessary to elucidate the biological targets of this compound.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets based on the chemical structure of the molecule.[18][19][20]

Workflow: In Silico Target Fishing

Caption: In silico workflow for predicting biological targets.

Detailed Protocol: Reverse Docking

-

Prepare the Ligand Structure: Generate a 3D structure of this compound and perform energy minimization.

-

Select a Protein Target Database: Utilize a database of protein structures, such as the Protein Data Bank (PDB).

-

Perform Docking: Systematically dock the ligand into the binding sites of a large number of proteins from the database.

-

Score and Rank: Use a scoring function to estimate the binding affinity for each protein-ligand complex and rank the potential targets.

-

Analyze Top Hits: Manually inspect the binding poses and interactions for the highest-scoring protein targets to assess the plausibility of the interaction.

In Vitro Screening

Biochemical assays are essential for confirming the direct interaction of the compound with a purified protein target.

Workflow: In Vitro Screening Cascade

Caption: A generalized workflow for in vitro screening.[1]

Detailed Protocol: Protease Inhibition Assay (FRET-based)

-

Reagents and Materials:

-

Purified protease of interest.

-

FRET-based peptide substrate for the protease.

-

Assay buffer.

-

This compound stock solution (in a suitable solvent like DMSO or water).

-

384-well microplate.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Add 2 µL of the test compound at various concentrations to the wells of the microplate. Include positive (known inhibitor) and negative (vehicle) controls.

-

Add 18 µL of the protease solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FRET substrate to each well.

-

Immediately begin kinetic reading of the fluorescence signal for 30-60 minutes.

-

Calculate the rate of substrate cleavage for each well.

-

Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Assays

These assays are crucial for understanding the effect of the compound in a more biologically relevant context.

Detailed Protocol: Cell Viability Assay (MTT Assay) [1]

-

Cell Seeding:

-

Culture a relevant cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.[1]

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value.

-

Proposed Signaling Pathway for Investigation

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

While there is a notable absence of specific biological data for this compound, its chemical structure provides a strong basis for hypothesizing its potential as a modulator of several important classes of biological targets, including proteases and GPCRs. This guide offers a structured, scientifically-grounded framework for initiating the investigation of this compound. Through a systematic approach that combines in silico prediction with rigorous in vitro and cell-based experimental validation, researchers can effectively explore the therapeutic potential of this and other novel small molecules. The methodologies outlined herein serve as a robust starting point for uncovering the pharmacological profile of this compound and paving the way for its potential development as a novel therapeutic agent.

References

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013, January 5). Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules - OUCI. (n.d.). Retrieved from [Link]

-

amino acid amides: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

alpha-Keto amide inhibitors of aminopeptidases - PubMed - NIH. (n.d.). Retrieved from [Link]

-

C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. (n.d.). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and biological importance of amide analogues - Pulsus Group. (n.d.). Retrieved from [Link]

-

The importance of amide protons in peptide drug development. (n.d.). Retrieved from [Link]

-

Physical data of dipeptide-based HIV protease inhibitors (P 2 ' = tert-butylamino). (n.d.). Retrieved from [Link]

-

Ionotropic excitatory amino acid receptor ligands. Synthesis and pharmacology of a new amino acid AMPA antagonist - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of some amide derivatives and their biological activity - ResearchGate. (2020, October 14). Retrieved from [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13). Retrieved from [Link]

-

Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - MDPI. (n.d.). Retrieved from [Link]

-

Chapter 8: Synthetic Receptors for Amino Acids and Peptides - Books - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Small Molecule Protease Inhibitors as Model Peptidomimetics - MDPI. (n.d.). Retrieved from [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. (n.d.). Retrieved from [Link]

-

Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PubMed Central. (n.d.). Retrieved from [Link]

-

AMINO ACID INHIBITION HERBICIDES. (n.d.). Retrieved from [Link]

-

Evolution of cyclic peptide protease inhibitors - PNAS. (n.d.). Retrieved from [Link]

-

Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - ACS Publications. (2023, January 16). Retrieved from [Link]

-

Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.). Retrieved from [Link]

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (n.d.). Retrieved from [Link]

-

.alpha.-Keto amide inhibitors of aminopeptidases | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride | C13H21ClN2O | CID 56832044 - PubChem. (n.d.). Retrieved from [Link]

-

Trace amine-associated receptors and their ligands - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Copper(II) complexes of bis(amino amide) ligands: Effect of changes in the amino acid residue - ResearchGate. (2025, August 6). Retrieved from [Link]

-

2-Amino-N-(sec-butyl)propanamide hydrochloride | C7H17ClN2O - PubChem. (n.d.). Retrieved from [Link]

-

What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands? - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pulsus.com [pulsus.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ionotropic excitatory amino acid receptor ligands. Synthesis and pharmacology of a new amino acid AMPA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. my.ucanr.edu [my.ucanr.edu]

- 17. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 18. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 2-amino-N-tert-butylpropanamide hydrochloride interactions

An In-depth Technical Guide: In Silico Modeling of 2-amino-N-tert-butylpropanamide Hydrochloride Interactions

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale of a Computational Lens

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is both complex and resource-intensive. This compound, with its characteristic primary amine and amide linkage, represents a class of small molecules that are foundational scaffolds in medicinal chemistry.[1] Understanding how such a molecule interacts with a biological target—be it an enzyme, receptor, or other protein—is paramount to elucidating its mechanism of action and optimizing its therapeutic potential.

This guide serves as a technical whitepaper for applying a robust in silico modeling pipeline to investigate these interactions. We move beyond a simple recitation of steps, delving into the causality behind methodological choices—the "why" that governs the "how." The protocols described herein are designed as self-validating systems, incorporating standard practices from the computational chemistry community to ensure reproducibility and reliability. Our objective is to provide a framework that is not only instructive but also instills a deeper understanding of the dynamic conversation between a ligand and its protein partner.

Part 1: Foundational Principles - Preparing the Digital Actors

The fidelity of any computational model is inextricably linked to the quality of its starting parameters. Garbage in, garbage out is the immutable law of simulation. Therefore, the first and most critical phase is the meticulous preparation of both the ligand (this compound) and its macromolecular target.

The Ligand: From 2D Structure to 3D Reality

A 2D chemical drawing is insufficient for simulation. We must generate a three-dimensional, energetically favorable conformation and, most importantly, assign accurate quantum mechanical properties, specifically the partial atomic charges. These charges dictate the electrostatic interactions that are the primary drivers of molecular recognition.

Protocol 1.1: Ligand Parameterization using AMBER/Antechamber

This protocol employs the Antechamber toolkit, a cornerstone for generating parameters for organic molecules compatible with the General Amber Force Field (GAFF).

-

Generate a 3D Conformation:

-

Action: Using a chemical editor like Avogadro or GaussView, draw the 2-amino-N-tert-butylpropanamide structure.

-

Rationale: This initial step translates the 2D representation into 3D coordinates.

-

Execution: Add explicit hydrogens and perform an initial geometry optimization using a low-level method (e.g., UFF or MMFF94). Export the structure as a mol2 file (e.g., ligand.mol2).

-

-

Calculate Partial Charges:

-

Action: Use the antechamber tool to assign atom types and calculate partial charges.

-

Rationale: The AM1-BCC charge model is a semi-empirical quantum mechanical method that provides a good balance of accuracy and computational efficiency for reproducing high-quality electrostatic potentials.

-

Execution (Command Line):

This command reads the input mol2 file, applies AM1-BCC charges (-c bcc), and outputs a new mol2 file with the calculated charges.

-

-

Generate Force Field Parameters:

-

Action: Use the parmchk2 tool to check for any missing GAFF parameters.

-

Rationale: GAFF is a comprehensive force field, but occasionally a specific bond, angle, or dihedral parameter for a novel fragment might be missing. parmchk2 identifies these and provides analogs from the existing parameter set.

-

Execution (Command Line):

-

The Protein: Refining the Experimental Blueprint

Protein structures, typically sourced from the Protein Data Bank (PDB), are static snapshots that often contain experimental artifacts. They must be carefully processed to be simulation-ready.

Protocol 1.2: Protein Preparation

-

Initial Cleanup:

-

Action: Remove crystallographic water molecules, co-solvents, and any ligands not relevant to the study.

-

Rationale: These molecules can interfere with the docking and simulation process unless they are known to be critical for the protein's structural integrity or the ligand's binding, in which case they should be intentionally retained.

-

-

Adding and Optimizing Hydrogens:

-

Action: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Rationale: Hydrogens are critical for defining hydrogen bond networks and proper electrostatics. Their placement must be optimized to satisfy the local H-bonding environment, which involves predicting the correct tautomeric states of histidine residues and flipping the side chains of asparagine and glutamine. Tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro are invaluable for this.

-

-

Assigning Protonation States:

-

Action: Determine the protonation state of titratable residues (Asp, Glu, His, Lys, Arg) at the desired simulation pH (typically physiological pH ~7.4).

-

Rationale: The charge state of these residues dramatically affects the protein's electrostatic surface and its interaction potential.

-

-

Structural Relaxation:

-

Action: Perform a brief, restrained energy minimization of the protein structure.

-

Rationale: This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process without significantly deviating from the experimentally determined backbone structure.

-

Part 2: Predicting the Encounter - Molecular Docking

Molecular docking serves as a computational search algorithm to predict the most likely binding pose of the ligand within the protein's active site. [2][3]It is a foundational step that generates the initial complex for more rigorous and computationally expensive analyses.

Workflow 2.1: The Molecular Docking Process

Caption: A structured workflow for protein-ligand docking.

Protocol 2.1: Docking with AutoDock Vina

-

File Preparation:

-

Action: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDock Tools.

-

Rationale: The PDBQT format includes partial charges and atom type information required by the AutoDock scoring function.

-

-

Grid Box Definition:

-

Action: Define a 3D grid box that encompasses the entire binding site of interest.

-

Rationale: Vina confines its conformational search of the ligand to the space within this box. A well-defined box, based on known active site residues or binding pockets identified by tools like ICM Pocket Finder, increases efficiency and reduces false positives. [4]

-

-

Execution and Analysis:

-

Action: Run the Vina executable with a configuration file specifying the receptor, ligand, and grid box coordinates.

-

Rationale: Vina employs an empirical scoring function and an efficient optimization algorithm to sample ligand conformations and rank them based on their predicted binding affinity. [3]The output provides a set of binding poses, each with a corresponding score.

-

Table 1: Example Docking Results Analysis

| Pose ID | Binding Affinity (kcal/mol) | Key Predicted Interactions | Rationale for Selection |